![molecular formula C7H10N2O3S B1528642 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid CAS No. 1248059-06-4](/img/structure/B1528642.png)
3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid” consists of a 1,2,4-oxadiazole ring attached to a propanoic acid group and a methylsulfanyl group . The exact 3D structure and conformation would depend on the specific conditions and environment.Aplicaciones Científicas De Investigación
Catalytic Applications
Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the potential of sulfur-containing catalysts in facilitating condensation reactions with high efficiency and recyclability (Tayebi et al., 2011).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition properties for mild steel in sulfuric acid, showcasing how structural modifications of oxadiazoles can significantly enhance their protective ability against corrosion, thus highlighting their industrial applications in material preservation (Ammal et al., 2018).
Synthesis of Derivatives
The synthesis of various 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives has been achieved, with certain derivatives showing promising biological activities, such as antihypertensive effects. This underscores the compound's versatility in generating pharmacologically relevant molecules (Santilli & Morris, 1979).
Antimicrobial Activity
New benzimidazole derivatives, including those linked to 1,3,4-oxadiazole structures, have demonstrated potential antimicrobial activities. This indicates the role of oxadiazole derivatives in developing new antimicrobial agents, which is crucial for addressing the challenge of antibiotic resistance (El-masry et al., 2000).
Pharmacological Evaluation
N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been synthesized and evaluated for their antibacterial properties, revealing the potential of oxadiazole derivatives in contributing to the development of new antibacterial drugs. The study further supports the exploration of oxadiazole derivatives in pharmacological research (Siddiqui et al., 2014).
Mecanismo De Acción
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned earlier, similar compounds have shown antimicrobial, anticancer, and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially enhancing their ability to neutralize reactive oxygen species. Additionally, the compound may interact with proteins involved in signal transduction pathways, such as protein kinases, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been shown to modulate the activity of neurotransmitter receptors, potentially affecting synaptic transmission and plasticity. In immune cells, it can influence the production of cytokines and other signaling molecules, thereby modulating immune responses. Furthermore, the compound may affect metabolic pathways in hepatocytes, altering the balance between anabolic and catabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, the compound may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, it can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in stress responses, metabolism, and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. The exact temporal dynamics of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses. At higher doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce stress responses. Threshold effects have been observed, with specific dosages required to elicit significant biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites may have distinct biological activities, contributing to the overall effects of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it may be taken up by cells via organic anion transporters or other membrane proteins. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with local biomolecules and exert its effects. For example, in the mitochondria, the compound may modulate the activity of enzymes involved in oxidative phosphorylation, affecting cellular energy production .
Propiedades
IUPAC Name |
3-[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-13-4-5-8-6(12-9-5)2-3-7(10)11/h2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZNIJMQDFHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NOC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



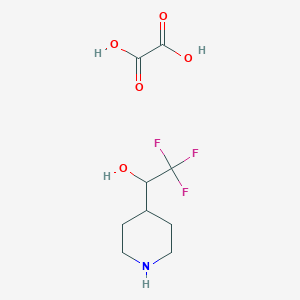
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)
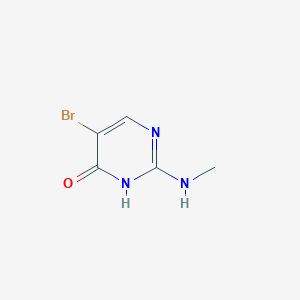
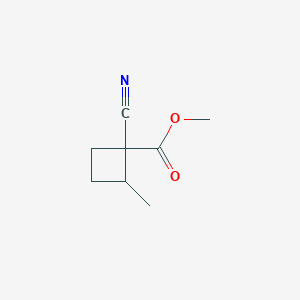

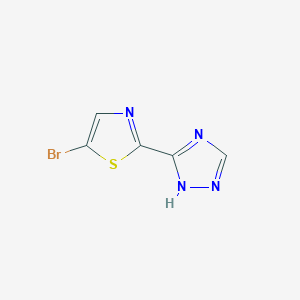
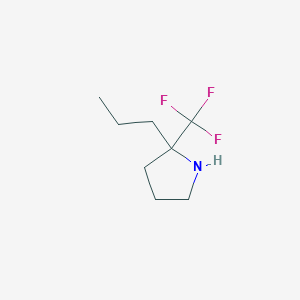
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)
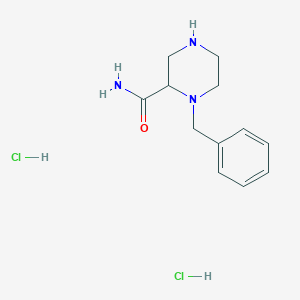
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)
